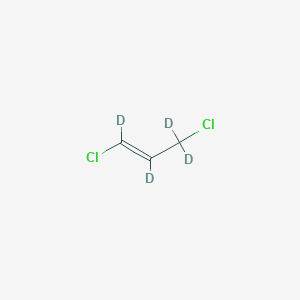

1,3-Dichloropropene-D4

概要

説明

1,3-Dichloropropene-D4 is a deuterated form of 1,3-dichloropropene, an organochlorine compound with the molecular formula C3D4Cl2. It is a colorless liquid with a sweet smell and is primarily used in agriculture as a preplant fumigant and nematicide . The deuterated form is often used in scientific research for various analytical and synthetic applications.

準備方法

1,3-Dichloropropene-D4 can be synthesized through the deuteration of 1,3-dichloropropene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions. Industrial production methods typically involve the chlorination of propene to produce allyl chloride, which is then deuterated to form this compound .

化学反応の分析

1,3-Dichloropropene-D4 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form products such as formyl chloride and chloroacetaldehyde.

Reduction: Can be reduced to form simpler hydrocarbons.

Substitution: Undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include ozone (O3) and hydroxyl radicals (OH).

科学的研究の応用

Chemical Properties and Composition

1,3-Dichloropropene (DCP) exists in two isomeric forms: cis and trans. The D4 variant is particularly useful in research due to its isotopic labeling, which facilitates tracking and analysis in various studies. The compound has a molecular weight of 114.99 g/mol and is typically available in high purity (98%) for laboratory use .

Agricultural Applications

-

Soil Fumigant :

- Nematicide : DCP is primarily employed to control nematodes that affect the roots of various crops. It is effective against a wide range of pests and pathogens, making it a critical component in preplanting treatments for vegetables, fruits, and nuts .

- Weed Control : In addition to nematodes, DCP also targets weeds and other soil-borne diseases, enhancing crop yield and health .

- Pesticide Formulation :

Environmental Research Applications

-

Degradation Studies :

- Research has shown that 1,3-dichloropropene undergoes various degradation processes in the environment, including volatilization and hydrolysis. Studies indicate that its half-life can vary significantly based on environmental conditions such as temperature and soil composition .

- The degradation products of DCP have been studied to understand their persistence in soil and water systems, with findings indicating that some degradation products can remain detectable for extended periods .

-

Microbial Activity Studies :

- Investigations into the impact of DCP on soil microbial communities have revealed that while initial application can inhibit microbial activity, amended soils tend to recover more rapidly post-application compared to unamended soils . This highlights the importance of soil health in managing pesticide applications.

Health and Safety Research

-

Toxicological Assessments :

- Numerous studies have assessed the carcinogenic potential of 1,3-dichloropropene. Animal studies have shown sufficient evidence of carcinogenicity, leading to its classification as a reasonably anticipated human carcinogen . The compound's effects on human health are closely monitored due to its widespread agricultural use.

- Reference doses (RfDs) have been established to guide safe exposure levels for humans, particularly vulnerable populations .

- Exposure Studies :

Case Studies

作用機序

The mechanism of action of 1,3-Dichloropropene-D4 involves its interaction with nucleophilic centers such as sulfhydryl, amine, or hydroxy groups in essential enzymes. This interaction disrupts the normal function of these enzymes, leading to the compound’s nematicidal effects . The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected include those related to cellular respiration and energy production .

類似化合物との比較

1,3-Dichloropropene-D4 is similar to other organochlorine compounds such as:

1,2-Dichloropropane: Another chlorinated hydrocarbon used as a solvent and chemical intermediate.

1,3-Dichloropropene: The non-deuterated form used widely as a pesticide.

生物活性

1,3-Dichloropropene-D4 is a deuterated form of 1,3-dichloropropene, a widely used soil fumigant known for its efficacy against nematodes and various soil pests. As a volatile organic compound, it poses significant health risks to humans and animals upon exposure. This article reviews the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and relevant case studies.

Toxicokinetics

1,3-Dichloropropene is rapidly absorbed through the respiratory tract and skin. Studies indicate that inhaled vapors are conjugated with glutathione via glutathione S-transferase and excreted as mercapturic acid metabolites in urine . The absorption rates in animal studies show that the major site of uptake is the lungs rather than the nasal mucosa .

Table 1: Absorption Rates in Animal Studies

| Concentration (ppm) | Absorption Rate (mg/kg) | Absorption Fraction (%) |

|---|---|---|

| 30 | 14 | 82 |

| 90 | 29 | 65 |

| 300 | 85 | 66 |

| 900 | 171 | 62 |

Toxicological Effects

Acute exposure to 1,3-dichloropropene can lead to severe health issues. A case study documented the death of a man due to acute renal failure and brain edema following inhalation in a poorly ventilated greenhouse . Symptoms included dizziness, fatigue, and respiratory distress, emphasizing the compound's neurotoxic potential.

Chronic Exposure Effects

Chronic exposure studies have shown that workers in industries using this compound experienced liver and kidney damage . The Environmental Protection Agency (EPA) reports that long-term inhalation can lead to hyperplasia of the nasal respiratory epithelium and urinary bladder .

Metabolic Pathways

The metabolic pathway for 1,3-dichloropropene involves rapid detoxification through conjugation with glutathione. In animal studies, inhalation led to significant uptake in the lungs, with metabolites detected in urine indicating efficient excretion without accumulation in body tissues .

Figure 1: Metabolic Pathway of 1,3-Dichloropropene

- Inhalation → Absorption in lungs → Conjugation with GSH → Excretion as mercapturic acid

Case Studies

A notable case involved a worker who entered a greenhouse without protective gear. After exposure to diluted 1,3-dichloropropene, he exhibited symptoms consistent with acute poisoning leading to death . This incident highlights the potential for rapid absorption and severe health consequences from even brief exposures.

Environmental Impact

Research indicates that the application of organic amendments can enhance the degradation of 1,3-dichloropropene in soil systems. A study showed that while initial application inhibited microbial activity, recovery occurred more rapidly in amended soils compared to untreated soils .

Table 2: Microbial Activity Post-Fumigation

| Treatment | Initial DHA Inhibition | Recovery Time (weeks) |

|---|---|---|

| Untreated Soil | Significant | >12 |

| Amended Soil | Moderate | <8 |

特性

IUPAC Name |

(E)-1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+/i1D,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOORRWUZONOOLO-PAANGKQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\Cl)/C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202656-23-3 | |

| Record name | 202656-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。